Cas no 22255-07-8 (Methyl 6-hydroxyangolensate)

Methyl 6-hydroxyangolensate structure
Nome del prodotto:Methyl 6-hydroxyangolensate
Methyl 6-hydroxyangolensate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl 6-hydroxyangolensate
- Methyl (2S)-[(1S,3S,7R,8R,9R,12S,13R)-13-(3-furyl)-6,6,8,12-tetramethyl-17-methylene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.0<sup>1,12</sup>.0<sup>3,8</sup>]heptadec-7-yl](hydroxy)acetate
- [ "" ]
- 7,12a-Methano-4H,12aH-pyrano[4,3-b][1]benzoxocin-8-acetic acid, 4-(3-furanyl)dodecahydro--hydroxy-4a,7a,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, (S,4S,4aS,7R,7aR,8R,11aS,12aS)-
- 6-Methylhydroxyangolensate
- HY-N3283
- Methyl (2S)-2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate
- 22255-07-8
- AKOS032961724
- FS-9607
- CS-0023783
- CHEBI:182099
- Methyl 2-[13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate
- CID 40469567
- methyl (2S)-2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.0^{1,12.0^{3,8]heptadecan-7-yl]-2-hydroxyacetate
- PD118994
- methyl 2-[13-(uran-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate
- Methyl hydroxyangolensate
-
- Inchi: InChI=1S/C27H34O8/c1-14-16-7-9-25(4)22(15-8-10-33-13-15)34-19(29)12-27(14,25)35-18-11-17(28)24(2,3)21(26(16,18)5)20(30)23(31)32-6/h8,10,13,16,18,20-22,30H,1,7,9,11-12H2,2-6H3/t16-,18-,20-,21-,22-,25-,26-,27-/m0/s1
- Chiave InChI: GOYZKWCPWBKPIG-KDSQYEHRSA-N
- Sorrisi: CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)C(C(=O)OC)O)C
Proprietà calcolate
- Massa esatta: 486.22500
- Massa monoisotopica: 486.22536804g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 35
- Conta legami ruotabili: 4
- Complessità: 972
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 112Ų
- XLogP3: 2.2
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.3±0.1 g/cm3
- Punto di ebollizione: 630.0±55.0 °C at 760 mmHg
- Punto di infiammabilità: 334.8±31.5 °C
- PSA: 112.27000
- LogP: 3.53310
- Pressione di vapore: 0.0±1.9 mmHg at 25°C
Methyl 6-hydroxyangolensate Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Methyl 6-hydroxyangolensate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4536-1 mg |
Methyl 6-hydroxyangolensate |
22255-07-8 | 1mg |
¥2435.00 | 2022-04-26 | ||
TRC | M238085-1mg |
Methyl 6-hydroxyangolensate |
22255-07-8 | 1mg |
$ 540.00 | 2022-06-04 | ||
TargetMol Chemicals | TN4536-1 mL * 10 mM (in DMSO) |
Methyl 6-hydroxyangolensate |
22255-07-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
TRC | M238085-5mg |
Methyl 6-hydroxyangolensate |
22255-07-8 | 5mg |
$ 1775.00 | 2022-06-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M96290-5mg |
Methyl (2S)-[(1S,3S,7R,8R,9R,12S,13R)-13-(3-furyl)-6,6,8,12-tetramethyl-17-methylene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadec-7-yl](hydroxy)acetate |
22255-07-8 | 5mg |
¥4800.0 | 2021-09-08 | ||
TargetMol Chemicals | TN4536-5mg |
Methyl 6-hydroxyangolensate |
22255-07-8 | 5mg |
¥ 3330 | 2024-07-19 | ||
TRC | M238085-2.5mg |
Methyl 6-hydroxyangolensate |
22255-07-8 | 2.5mg |
$ 865.00 | 2022-06-04 | ||
TargetMol Chemicals | TN4536-5 mg |
Methyl 6-hydroxyangolensate |
22255-07-8 | 98% | 5mg |
¥ 3,330 | 2023-07-10 | |
A2B Chem LLC | AF65890-5mg |
Methyl 6-hydroxyangolensate |
22255-07-8 | 98.5% | 5mg |
$594.00 | 2024-04-20 | |
TargetMol Chemicals | TN4536-1 ml * 10 mm |
Methyl 6-hydroxyangolensate |
22255-07-8 | 1 ml * 10 mm |
¥ 3430 | 2024-07-19 |
Methyl 6-hydroxyangolensate Letteratura correlata
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
22255-07-8 (Methyl 6-hydroxyangolensate) Prodotti correlati
- 1807295-07-3(Methyl 3-cyano-5-ethyl-2-mercaptobenzoate)
- 868966-68-1(2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}-N-4-(trifluoromethyl)phenylacetamide)
- 1448051-65-7(6-bromo-4-4-(3-chlorophenyl)piperazine-1-carbonyl-1,2-dihydroquinolin-2-one)
- 2059933-61-6(2-(3-hydroxythian-3-yl)benzonitrile)
- 2227851-51-4((2S)-2-amino-3,3-difluoro-3-phenylpropan-1-ol)
- 1219981-32-4(2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid)
- 81633-94-5(2,4-Dimethyl-5-hydroxyanisole)
- 379726-96-2(Benzamide, 4-nitro-N-(7-nitro-6-oxoheptyl)-)
- 2680690-76-8(tert-butyl N-{5-chloro-6-methyl-1,2,4triazolo1,5-apyrimidin-7-yl}carbamate)
- 868754-42-1(4-2-(5-Ethyl-2-pyridinyl)ethoxybenzenepropanoic Acid Ethyl Ester(Pioglitazone Impurity))
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
